molecular formula C8H12N2O2 B14757004 Levetiracetam Impurity B

Levetiracetam Impurity B

Cat. No.: B14757004
M. Wt: 168.19 g/mol
InChI Key: ZGHRUXLFLIMTAG-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levetiracetam Impurity B, also known as Dehydro Levetiracetam, is a chemical impurity associated with the anticonvulsant drug Levetiracetam. Levetiracetam is widely used in the treatment of epilepsy and is known for its unique mechanism of action compared to other antiepileptic drugs. Impurity B is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .

Preparation Methods

The preparation of Levetiracetam Impurity B involves specific synthetic routes and reaction conditions. One common method includes the forced degradation of Levetiracetam under acidic or basic hydrolysis conditions. This process leads to the formation of Impurity B as a degradation product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main compound .

Chemical Reactions Analysis

Levetiracetam Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can convert Impurity B back to its parent compound, Levetiracetam.

    Substitution: Substitution reactions may occur under specific conditions, altering the functional groups attached to the core structure.

Common reagents used in these reactions include phosphoric acid, acetonitrile, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Levetiracetam Impurity B can be compared with other related compounds such as:

This compound is unique due to its specific formation pathway and its role in the quality control of Levetiracetam formulations.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide

InChI

InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+

InChI Key

ZGHRUXLFLIMTAG-QHHAFSJGSA-N

Isomeric SMILES

C/C=C(\C(=O)N)/N1CCCC1=O

Canonical SMILES

CC=C(C(=O)N)N1CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.